2-cyano-N-(3-fluorophenyl)acetamide
Overview
Description
2-cyano-N-(3-fluorophenyl)acetamide is an organic compound with the chemical formula C9H6FNO It is a derivative of acetamide, where the acetamide group is substituted with a cyano group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluoroaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 3-fluoroaniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Condensation Reactions: Reagents such as aldehydes, ketones, and catalysts like piperidine are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation Reactions: Heterocyclic compounds with potential biological activity.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-cyano-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-fluorophenyl)acetamide
- 2-cyano-N-(4-fluorophenyl)acetamide
- 2-cyano-N-(3-chlorophenyl)acetamide
Uniqueness
2-cyano-N-(3-fluorophenyl)acetamide is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its biological activity and pharmacokinetic profile compared to its analogs .
Properties
IUPAC Name |
2-cyano-N-(3-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDCQQISSGIFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292183 | |
Record name | 2-Cyano-N-(3-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-97-3 | |
Record name | 2-Cyano-N-(3-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-(3-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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